molecular formula C16H19N3O B7469794 1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]indoline

1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]indoline

Cat. No. B7469794
M. Wt: 269.34 g/mol
InChI Key: ZVATXWRKQXEUDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]indoline, also known as DPI, is a chemical compound that has been studied for its potential applications in scientific research. This compound belongs to the class of indoline derivatives and has been found to exhibit various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]indoline involves its interaction with various molecular targets, including ion channels and PDE enzymes. 1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]indoline has been found to block the activity of TRP channels, which are involved in the regulation of calcium signaling and neuronal excitability. It has also been shown to inhibit the activity of PDE enzymes, which leads to an increase in intracellular levels of cyclic nucleotides such as cAMP and cGMP. This, in turn, leads to the activation of various intracellular signaling pathways, including the protein kinase A (PKA) and protein kinase G (PKG) pathways.
Biochemical and Physiological Effects
1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]indoline has been found to exhibit various biochemical and physiological effects. It has been shown to protect neurons against oxidative stress and to improve cognitive function in animal models of neurodegenerative diseases. 1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]indoline has also been found to modulate the activity of ion channels, including voltage-gated calcium channels and TRP channels, which are involved in the regulation of neuronal excitability and synaptic transmission.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]indoline in lab experiments is its ability to selectively modulate the activity of ion channels and PDE enzymes. This allows researchers to study the specific roles of these molecular targets in various physiological and pathological conditions. However, one of the limitations of using 1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]indoline is its potential toxicity, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for the study of 1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]indoline. One area of research is the development of more selective and potent 1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]indoline analogs that can be used to study the specific roles of ion channels and PDE enzymes in various physiological and pathological conditions. Another area of research is the investigation of the neuroprotective effects of 1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]indoline in human clinical trials. Additionally, the potential use of 1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]indoline as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease warrants further investigation.

Synthesis Methods

The synthesis of 1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]indoline involves the reaction of 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid with indoline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields 1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]indoline as a white solid, which can be purified by recrystallization.

Scientific Research Applications

1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]indoline has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been found to exhibit neuroprotective effects and to modulate the activity of ion channels, including voltage-gated calcium channels and transient receptor potential (TRP) channels. 1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]indoline has also been shown to inhibit the activity of phosphodiesterase (PDE) enzymes, which are involved in the regulation of intracellular signaling pathways.

properties

IUPAC Name

1-(2,3-dihydroindol-1-yl)-3-(3,5-dimethylpyrazol-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O/c1-12-11-13(2)19(17-12)10-8-16(20)18-9-7-14-5-3-4-6-15(14)18/h3-6,11H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVATXWRKQXEUDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCC(=O)N2CCC3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

29.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49731309
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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